2,2'-[(Methylimino)dimethanediyl]bis(4-methylphenol)
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Overview
Description
2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) is a chemical compound with the molecular formula C17H21NO2. It is known for its unique structure, which includes two 4-methylphenol groups connected by a methylimino bridge. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) typically involves the reaction of 4-methylphenol with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 4-methylphenol, formaldehyde, methylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous or organic solvent at a temperature range of 50-100°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is similar to the laboratory synthesis but is scaled up with enhanced control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) exerts its effects involves interactions with various molecular targets. The imino group can form hydrogen bonds with biological molecules, while the phenol groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)
- 2,2’-[(Methylimino)dimethanediyl]bis(4,6-di-tert-butyl-3-methylphenol)
Uniqueness
2,2’-[(Methylimino)dimethanediyl]bis(4-methylphenol) is unique due to its specific substitution pattern on the phenol rings and the presence of the methylimino bridge. This structure imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
3534-25-6 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[[(2-hydroxy-5-methylphenyl)methyl-methylamino]methyl]-4-methylphenol |
InChI |
InChI=1S/C17H21NO2/c1-12-4-6-16(19)14(8-12)10-18(3)11-15-9-13(2)5-7-17(15)20/h4-9,19-20H,10-11H2,1-3H3 |
InChI Key |
PYTRMEMFWBKJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN(C)CC2=C(C=CC(=C2)C)O |
Origin of Product |
United States |
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